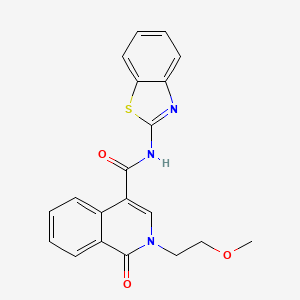![molecular formula C21H17N3O3S B14939283 N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}phenylalanine](/img/structure/B14939283.png)
N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2-({[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}amino)propanoic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-({[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}amino)propanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and benzothiazole intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-2-({[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-Phenyl-2-({[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Phenyl-2-({[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid
- 2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid
- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
Uniqueness
Compared to similar compounds, 3-Phenyl-2-({[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}amino)propanoic acid is unique due to its combination of pyrrole and benzothiazole moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Propriétés
Formule moléculaire |
C21H17N3O3S |
|---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
3-phenyl-2-[(2-pyrrol-1-yl-1,3-benzothiazole-6-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C21H17N3O3S/c25-19(22-17(20(26)27)12-14-6-2-1-3-7-14)15-8-9-16-18(13-15)28-21(23-16)24-10-4-5-11-24/h1-11,13,17H,12H2,(H,22,25)(H,26,27) |
Clé InChI |
GYJLUZTYXKBJCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methyl-1,3,6-trioxo-2-phenyloctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-phenylacetamide](/img/structure/B14939201.png)
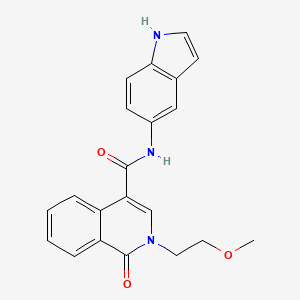
![6-(4-methyl-2-morpholino-5-pyrimidinyl)-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B14939206.png)
![1-(4-chlorobenzyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B14939210.png)
![1-(1H-indazol-3-yl)-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B14939211.png)
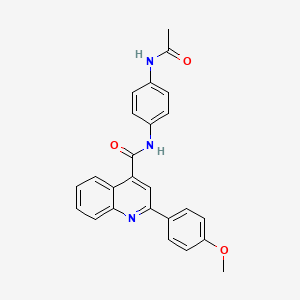
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14939222.png)
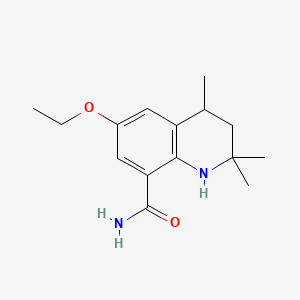
![N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-2-carboxamide](/img/structure/B14939236.png)
![(1E)-1-[(4-chlorophenyl)imino]-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate](/img/structure/B14939263.png)
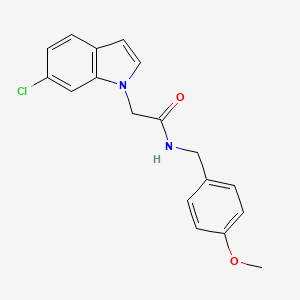
![2,5-dimethyl-6-(4-methylbenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14939282.png)
![4-[(4-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14939297.png)
